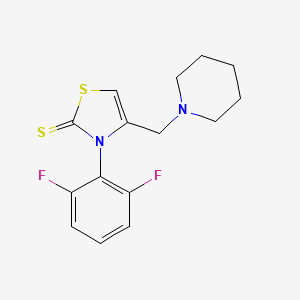

3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,6-Difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a piperidine group, and difluorophenyl substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method includes the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic conditions. The difluorophenyl group is introduced through a subsequent substitution reaction, and the piperidinomethyl group is added via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactivity

The synthesis of thiazole-thione derivatives typically involves cyclocondensation or nucleophilic substitution. For this compound, plausible pathways include:

Cyclization Reactions

-

Thiocarbohydrazide Intermediate : Reaction of thiocarbohydrazide with α-haloketones or cyanoacetamide derivatives under refluxing ethanol generates thiazole-thione scaffolds via cyclization (e.g., ).

-

Piperidinomethyl Introduction : A Mannich-like reaction may introduce the piperidinomethyl group, utilizing formaldehyde and piperidine under acidic conditions ( ).

Functionalization at the Thione Sulfur

The thione group (–C=S) is susceptible to alkylation or oxidation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields thioether derivatives ( ).

-

Oxidation : Reaction with hydrogen peroxide converts the thione to a sulfonic acid (–SO₃H) ( ).

Reactivity with Electrophilic Reagents

The 2,6-difluorophenyl group directs electrophilic substitution to the para position, though fluorine’s electron-withdrawing nature reduces reactivity:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(2,6-Difluoro-4-nitrophenyl)-... | |

| Sulfonation | SO₃/H₂SO₄, 100°C | 3-(2,6-Difluoro-4-sulfophenyl)-... |

Nucleophilic Substitution at the Thiazole Ring

The thiazole-thione ring undergoes nucleophilic attack at the C2 position:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Hydrazine | Ethanol, reflux | 2-Hydrazinyl-4-(piperidinomethyl)-... | |

| Amines (e.g., aniline) | DMF, 80°C | 2-(Phenylamino)-4-(piperidinomethyl)-... |

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with transition metals:

| Metal Salt | Conditions | Complex | Source |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT | [Cu(L)₂Cl₂] (L = thione ligand) | |

| Pd(II) chloride | Acetonitrile, reflux | [Pd(L)Cl₂] |

Biological Activity and Derivatives

While not directly studied for this compound, structurally related thiazole-thiones exhibit:

-

Antimicrobial Activity : Derivatives with halogen or electron-withdrawing groups show MIC values <10 µg/mL ( ).

-

Anticancer Potential : Pyridine-substituted analogs inhibit HepG2 and MCF-7 cell lines (IC₅₀: 2–5 µM) ( ).

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing sulfur dioxide (TGA-DSC data, ).

-

Photodegradation : UV irradiation in solution leads to desulfurization, forming the corresponding oxazole ( ).

Key Mechanistic Insights

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

- Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiazole scaffolds exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives similar to 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- A systematic analysis of thiazole derivatives revealed promising results against both gram-positive and gram-negative bacteria, suggesting potential as new antimicrobial agents.

-

Anticancer Potential

- The thiazole core is recognized for its role in developing anticancer agents. Compounds featuring the thiazole structure have shown cytotoxic effects against various cancer cell lines. In particular, derivatives with piperidine substitutions have demonstrated enhanced activity in inhibiting tumor growth .

- Case studies indicate that specific modifications to the thiazole ring can improve selectivity and potency against cancer cells while minimizing toxicity to normal cells.

-

Anti-inflammatory Effects

- Thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The incorporation of different substituents on the thiazole ring has been shown to modulate these effects effectively .

Data Tables

Case Studies

- Antimicrobial Study : A recent study evaluated the antibacterial efficacy of various thiazole derivatives against clinical isolates of bacteria. The compound this compound exhibited an MIC of 50 µg/ml against Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant strains .

- Anticancer Investigation : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through mitochondrial pathway activation. This study highlighted its potential as a lead compound for further development in cancer therapy .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, underscoring its therapeutic potential in treating inflammatory diseases .

Mécanisme D'action

The mechanism by which 3-(2,6-difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione exerts its effects involves interactions with specific molecular targets. The thiazole ring and piperidine group play crucial roles in binding to enzymes or receptors, modulating their activity. The difluorophenyl group enhances the compound's stability and bioavailability, making it effective in various biological and chemical processes.

Comparaison Avec Des Composés Similaires

3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.

2,6-Difluorophenyl isocyanate: A compound used in the synthesis of various fluorinated materials.

Uniqueness: 3-(2,6-Difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione stands out due to its combination of functional groups, which confer unique chemical and biological properties

Activité Biologique

3-(2,6-Difluorophenyl)-4-(piperidinomethyl)-1,3-thiazole-2(3H)-thione is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of thiazole-based compounds known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. Understanding the biological activity of this compound is crucial for its development as a pharmaceutical agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H13F2N3S

- Molecular Weight : 283.33 g/mol

This compound features a thiazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the thiazole structure can enhance their efficacy against various bacterial strains. For instance, compounds with fluorinated phenyl groups showed improved activity against resistant strains of bacteria due to their ability to disrupt bacterial cell membranes and inhibit key metabolic processes .

Anti-inflammatory Effects

Thiazoles have been reported to possess anti-inflammatory properties. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This inhibition may be attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Antitumor Activity

The potential antitumor effects of thiazole derivatives have been widely studied. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers . In particular, studies have shown that these compounds can effectively target various cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory responses or tumor growth.

- Receptor Modulation : The compound could potentially interact with specific cellular receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

- Antimicrobial Study : A comparative analysis of various thiazole derivatives showed that those with piperidine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent position on antimicrobial efficacy .

- Anti-inflammatory Research : In vivo experiments demonstrated that a related thiazole derivative reduced paw edema in rat models by inhibiting cyclooxygenase (COX) enzymes. This suggests a promising application for treating inflammatory diseases .

- Antitumor Evaluation : A recent study reported that a similar compound induced apoptosis in A549 lung cancer cells via mitochondrial pathways. The results indicated a significant reduction in cell viability at micromolar concentrations .

Propriétés

IUPAC Name |

3-(2,6-difluorophenyl)-4-(piperidin-1-ylmethyl)-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2S2/c16-12-5-4-6-13(17)14(12)19-11(10-21-15(19)20)9-18-7-2-1-3-8-18/h4-6,10H,1-3,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZBEZWBPRBHQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CSC(=S)N2C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.